甲氧洛尔-D7盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metoprolol-D7 Hydrochloride is a deuterated form of Metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Metoprolol. The deuterium atoms in Metoprolol-D7 Hydrochloride replace the hydrogen atoms, which can help in tracing the compound in biological systems using mass spectrometry.

科学研究应用

Metoprolol-D7 Hydrochloride is widely used in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Metoprolol in biological samples.

Biology: Helps in studying the metabolic pathways and biological effects of Metoprolol.

Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

Industry: Employed in the development and validation of analytical methods for drug testing and quality control.

作用机制

Target of Action

Metoprolol-D7 Hydrochloride, a deuterium labeled form of Metoprolol , primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of adrenaline and noradrenaline, which are key regulators of the cardiovascular system .

Mode of Action

Metoprolol-D7 Hydrochloride acts as a selective β1-adrenergic receptor antagonist . By binding to these receptors, it inhibits the action of neurotransmitters adrenaline and noradrenaline . This inhibition results in a decrease in heart rate and contractility, thereby reducing cardiac output .

Biochemical Pathways

Metoprolol-D7 Hydrochloride affects the adrenergic signaling pathway. By blocking β1-adrenergic receptors, it inhibits the effects of catecholamines (adrenaline and noradrenaline), leading to a decrease in cyclic AMP (cAMP) production. This results in reduced activation of protein kinase A (PKA), which in turn decreases the rate and force of heart contractions .

Pharmacokinetics

Metoprolol undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The metabolism of Metoprolol is mainly driven by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . The pharmacokinetics of Metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism .

Action Environment

The action of Metoprolol-D7 Hydrochloride can be influenced by various environmental factors. For instance, the metabolism of Metoprolol can be affected by the presence of other drugs that induce or inhibit CYP2D6 or CYP3A4 . Additionally, factors such as patient’s age, liver function, and genetic polymorphisms in metabolizing enzymes can also influence the drug’s efficacy and stability .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Metoprolol-D7 Hydrochloride involves the deuteration of Metoprolol. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of Metoprolol-D7 Hydrochloride follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete and selective deuteration of Metoprolol. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.

化学反应分析

Types of Reactions

Metoprolol-D7 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form metabolites.

Reduction: Reduction reactions can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of Metoprolol-D7, which are often studied for their pharmacological properties.

相似化合物的比较

Similar Compounds

Atenolol: Another beta-1 selective blocker used for similar indications.

Bisoprolol: Known for its high selectivity for beta-1 receptors.

Carvedilol: A non-selective beta-blocker with additional alpha-blocking properties.

Uniqueness

Metoprolol-D7 Hydrochloride is unique due to its deuterated nature, which allows for precise tracing and analysis in research settings. This makes it particularly valuable in pharmacokinetic studies where accurate measurement of drug concentration and metabolism is crucial.

生物活性

Metoprolol-D7 Hydrochloride is a deuterated form of the widely used beta-1 adrenergic receptor antagonist, Metoprolol. This compound has garnered interest in pharmacological research due to its unique isotopic labeling, which allows for precise tracking of metabolic pathways and pharmacokinetic studies. This article explores the biological activity of Metoprolol-D7 Hydrochloride, including its mechanism of action, pharmacokinetics, and relevant research findings.

Target and Mode of Action

Metoprolol-D7 Hydrochloride selectively inhibits β1-adrenergic receptors , predominantly located in cardiac tissues. By blocking these receptors, the compound reduces the effects of catecholamines (adrenaline and noradrenaline), leading to decreased cyclic AMP (cAMP) production. This inhibition results in:

- Reduced heart rate : Decreased activation of protein kinase A (PKA) lowers the rate of cardiac contractions.

- Decreased contractility : The compound diminishes calcium influx through L-type calcium channels, reducing myocardial contractility and cardiac output.

Pharmacokinetics

Metoprolol-D7 exhibits pharmacokinetic properties similar to those of its non-deuterated counterpart, Metoprolol. Key pharmacokinetic characteristics include:

- Absorption : Rapidly absorbed from the gastrointestinal tract with approximately 50% bioavailability due to first-pass metabolism.

- Distribution : High volume distribution (3.2 to 5.6 L/kg) across various tissues, including the heart and brain.

- Metabolism : Primarily metabolized by CYP2D6 and CYP3A4 enzymes, with genetic polymorphisms affecting individual responses.

Case Studies

-

Pharmacokinetic Modeling :

A study utilized physiologically based absorption pharmacokinetic modeling to simulate the dissolution and absorption profiles of Metoprolol extended-release formulations. The results indicated that formulation changes could significantly impact pharmacokinetics but did not lead to clinically meaningful differences in exercise-induced heart rate reduction . -

Quantitative Analysis :

A validated high-resolution LC-MS assay was developed for quantifying Metoprolol and its metabolites in human serum. This method demonstrated high accuracy and precision, enabling effective pharmacokinetic studies essential for understanding drug behavior in clinical settings . -

Clinical Implications :

Research has shown that Metoprolol significantly reduces all-cause mortality in heart failure patients when compared to placebo, indicating its effectiveness in managing cardiovascular conditions .

Comparative Analysis

| Compound | Selectivity | Main Use | Unique Features |

|---|---|---|---|

| Metoprolol-D7 | β1 | Hypertension, Angina | Deuterated for metabolic tracing |

| Atenolol | β1 | Hypertension | Less lipophilic than Metoprolol |

| Bisoprolol | β1 | Heart Failure | Higher selectivity for β1 receptors |

| Carvedilol | Non-selective | Heart Failure | Additional α-blocking properties |

属性

IUPAC Name |

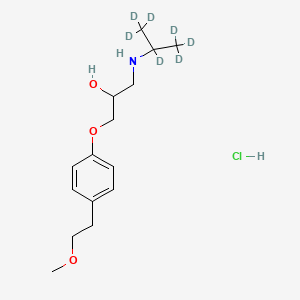

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3.ClH/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;/h4-7,12,14,16-17H,8-11H2,1-3H3;1H/i1D3,2D3,12D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBBZNRSHOCRNP-ODLOEXKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。